6-Bromothieno[3,2-d]pyrimidine
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Overview
Description
6-Bromothieno[3,2-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine in the structure enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromothieno[3,2-d]pyrimidine typically involves multiple steps. One common method starts with the Gewald reaction, which produces 2-aminothiophene derivatives. These derivatives undergo cyclization to form the thienopyrimidine core. The final steps involve bromination to introduce the bromine atom at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The process involves the use of bulk chemicals and standard laboratory equipment, allowing for the production of large quantities without the need for chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
6-Bromothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
6-Bromothieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial, antifungal, and anticancer agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industrial Applications: It serves as an intermediate in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromothieno[3,2-d]pyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors. The bromine atom enhances its binding affinity to the target molecules, thereby increasing its efficacy. The compound can interact with various molecular targets, including kinases and other proteins involved in disease pathways .
Comparison with Similar Compounds
6-Bromothieno[3,2-d]pyrimidine is unique due to its specific structure and reactivity. Similar compounds include:
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: This compound has an additional chlorine atom, which alters its reactivity and applications.
6-Bromopyrido[2,3-d]pyrimidine: This compound contains a pyridine ring instead of a thiophene ring, leading to different chemical properties and uses.
4-N-substituted 6-bromopyrido[2,3-d]pyrimidines: These derivatives are used in the synthesis of biologically active molecules and have different pharmacological profiles.
Properties
CAS No. |
1286784-18-6 |
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Molecular Formula |
C6H3BrN2S |
Molecular Weight |
215.07 g/mol |
IUPAC Name |
6-bromothieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H3BrN2S/c7-6-1-4-5(10-6)2-8-3-9-4/h1-3H |
InChI Key |
MVUQJRQJDGPFJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=CN=CN=C21)Br |
Origin of Product |
United States |
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